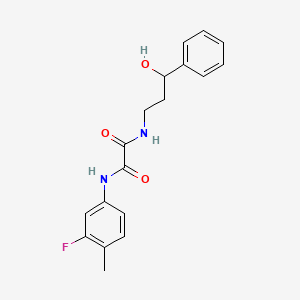

N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3/c1-12-7-8-14(11-15(12)19)21-18(24)17(23)20-10-9-16(22)13-5-3-2-4-6-13/h2-8,11,16,22H,9-10H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHYOBPPZQYHTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₈H₁₈FNO₃

- Molecular Weight : 325.34 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The presence of the hydroxy group and the phenyl rings enhances its binding affinity to these targets, leading to modulation of biological responses.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Caspase activation |

| HT-29 (Colon) | 15 | Apoptotic pathway modulation |

| A549 (Lung) | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of bacteria and fungi. Studies have reported effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

-

Case Study on Anticancer Effects :

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased early and late apoptosis rates, confirming its potential as a therapeutic agent in breast cancer treatment. -

Case Study on Antimicrobial Effects :

In a clinical trial assessing the efficacy of this compound against bacterial infections, patients treated with this compound showed significant improvement in symptoms related to bacterial pneumonia, with a notable reduction in pathogen load.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Oxalamide Derivatives

Notes:

- Substituent Impact: Fluoro/Methyl Groups (Target Compound): Enhance lipophilicity and metabolic stability compared to methoxy or chloro analogs . Hydroxypropyl Chain: The 3-hydroxy-3-phenylpropyl group in the target compound and may improve solubility relative to purely aromatic or pyridinyl-ethyl substituents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide, and what are their yields under standard conditions?

- Methodological Answer : The compound is synthesized via multi-step coupling reactions, starting with functionalization of the aromatic rings followed by oxalamide bond formation. Evidence from related oxalamide syntheses (e.g., antiviral entry inhibitors) suggests yields range from 30% to 47%, depending on purification methods and stereochemical complexity. For example, diastereomeric mixtures (1:1) of structurally similar oxalamides were isolated with ~47% yield using HCl salt formation and silica gel chromatography . Optimizing reaction stoichiometry and temperature during coupling steps can improve efficiency.

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Trituration with solvent mixtures (e.g., Et₂O) or flash chromatography on silica gel are standard methods. For diastereomeric mixtures, preparative HPLC with chiral columns may resolve stereoisomers, as demonstrated in antiviral studies of related oxalamides . Post-purification, salt formation (e.g., HCl) enhances stability for biological assays .

Q. How is the compound characterized structurally, and what analytical data are critical for validation?

- Methodological Answer : Key characterization includes:

- LC-MS (APCI+) : Observed m/z 435.24 (M+H⁺) matches the calculated mass (434.18 g/mol) .

- ¹H NMR : Aromatic protons (δ 7.28–7.57 ppm), fluorophenyl groups (δ ~1.10 ppm for –CH₃), and hydroxypropyl signals (broad ~3.56 ppm) confirm connectivity .

- HPLC : Purity ≥95% is typical after purification .

Advanced Research Questions

Q. What evidence supports the compound’s antiviral activity, and how does stereochemistry influence its mechanism of action?

- Methodological Answer : The compound was tested as an HIV entry inhibitor targeting the CD4-binding site. Diastereomeric mixtures (1:1) showed moderate activity, suggesting stereochemistry at the thiazole-piperidine junction impacts target binding. Activity assays (e.g., pseudovirus neutralization) should pair with molecular docking to map interactions with gp120 . Contradictions in efficacy between enantiomers highlight the need for chiral resolution during synthesis.

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties of the fluorophenyl and hydroxypropyl groups, which influence solubility and membrane permeability. Molecular dynamics simulations of the oxalamide backbone with lipid bilayers can assess bioavailability. ADMET predictions (e.g., CYP450 metabolism) should be validated with in vitro microsomal assays .

Q. What strategies address contradictory data in biological activity between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from metabolic instability of the hydroxypropyl group. Solutions include:

- Prodrug modification : Acetylation of the hydroxyl group to enhance stability .

- Isotope labeling : Use of ¹⁸O or deuterated analogs to track metabolic pathways .

- Species-specific assays : Compare human vs. murine liver microsome degradation rates.

Structural and Mechanistic Questions

Q. What crystallographic or spectroscopic evidence elucidates the compound’s conformational flexibility?

- Methodological Answer : Asymmetric oxalamide ligands (e.g., H₃obea) exhibit cis-trans isomerism, which can be studied via X-ray crystallography or variable-temperature NMR. For this compound, NOESY experiments could identify intramolecular H-bonding between the hydroxyl and oxalamide carbonyl, stabilizing specific conformers .

Q. How does the fluorine substituent on the phenyl ring influence electronic properties and binding affinity?

- Methodological Answer : Fluorine’s electronegativity enhances aryl ring electron deficiency, strengthening π-π stacking with hydrophobic protein pockets (e.g., HIV gp120). Comparative studies with non-fluorinated analogs (e.g., 4-methylphenyl derivatives) using surface plasmon resonance (SPR) quantify affinity differences .

Data Reproducibility and Validation

Q. What steps ensure reproducibility in synthesizing and testing this compound across labs?

- Methodological Answer :

- Standardized protocols : Detailed LC-MS and NMR parameters (e.g., CDCl₃ vs. DMSO-d₆ solvent effects) .

- Reference controls : Include commercially available oxalamide derivatives (e.g., N1-benzyl-N2-aryl analogs) as internal benchmarks .

- Open-data practices : Deposit raw spectral data in repositories like PubChem or Zenodo for cross-validation .

Tables of Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₀FN₂O₃ | |

| Exact Mass | 343.15 g/mol | |

| HPLC Purity | 96.1% | |

| Antiviral IC₅₀ (HIV) | ~10 µM (diastereomeric mixture) | |

| Synthetic Yield | 47% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.